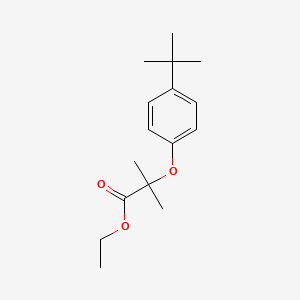
ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate, also known as tert-butylphenyl ether, is a chemical compound with the molecular formula C16H24O3. It is a colorless liquid that is commonly used as a solvent and intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenoxy)-2-methylpropanoate is not well understood. However, it is believed to act as a solvent and intermediate in the synthesis of various organic compounds. It may also have some biological activity due to its structural similarity to other phenolic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethyl 2-(4-ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenoxy)-2-methylpropanoate. However, it is not considered to be toxic or harmful to human health at low concentrations. It is also not expected to have any significant environmental impact.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-(4-ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenoxy)-2-methylpropanoate in lab experiments include its low toxicity, high solubility, and ease of handling. It is also relatively inexpensive and readily available. However, its main limitation is its limited biological activity, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of ethyl 2-(4-ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenoxy)-2-methylpropanoate in scientific research. One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the investigation of its potential biological activity and its use as a starting material in the synthesis of new pharmaceuticals and agrochemicals. Additionally, its potential use as a solvent and intermediate in the synthesis of new polymers and surfactants could also be explored.
Synthesis Methods
The synthesis of ethyl 2-(4-ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenoxy)-2-methylpropanoate can be achieved through the reaction of ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenol with ethyl chloroacetate in the presence of a base catalyst. This reaction results in the formation of ethyl 2-(4-ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenoxy)-2-methylpropanoate as the main product. The reaction mechanism involves the nucleophilic substitution of the ethoxy group of ethyl chloroacetate with the phenolic hydroxyl group of ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenol.
Scientific Research Applications
Ethyl 2-(4-ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoateenoxy)-2-methylpropanoate has various scientific research applications, including its use as a solvent in the synthesis of various organic compounds. It is also used in the preparation of various pharmaceuticals, agrochemicals, and polymers. Furthermore, it is used as a starting material in the synthesis of various surfactants, detergents, and lubricants.
properties
IUPAC Name |
ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-7-18-14(17)16(5,6)19-13-10-8-12(9-11-13)15(2,3)4/h8-11H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVJVVHTXKINIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B6021172.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-phenylmethanesulfonamide](/img/structure/B6021177.png)
![(1H-imidazol-2-ylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B6021180.png)
![ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6021183.png)

![ethyl 4-{[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6021193.png)
![5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6021208.png)
![2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021229.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6021233.png)
![2-(2-methoxyphenyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6021240.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6021247.png)
![3-fluoro-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6021257.png)
![5-(2-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6021261.png)
![3-methoxy-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B6021262.png)